Structural Differentiation: Combined 6-Methyl, Saturated Ring, and 3-Carbaldehyde Features Absent from All Closest Comparators
The target compound (CAS 2137691-14-4) uniquely combines three structural features not simultaneously present in any single commercially available analog. Relative to the fully aromatic pyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS 879072-59-0), it differs by ring saturation (+4 H atoms; MW +18.06 Da) and the presence of a 6-methyl group . Relative to 6-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS 1263059-02-4), it differs by saturation of the pyrimidine ring (MW +4.03 Da; hybridized NH present) . Relative to 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS 474957-13-6), it differs by the presence of the 6-methyl substituent (MW +14.02 Da) . The saturated ring introduces an sp³-hybridized NH with hydrogen-bond donor capacity absent in aromatic analogs, while the 6-methyl group increases steric bulk and lipophilicity—both features are critical recognition elements in the BTK and PDE2A binding pockets [1].
| Evidence Dimension | Molecular composition and key structural features |
|---|---|
| Target Compound Data | C8H11N3O; MW 165.19; saturated 4,5,6,7-tetrahydropyrimidine ring with NH; 6-methyl present; 3-carbaldehyde present |
| Comparator Or Baseline | Comparator A (CAS 879072-59-0): C7H5N3O; MW 147.13; fully aromatic; no methyl; Comparator B (CAS 1263059-02-4): C8H7N3O; MW 161.16; fully aromatic; 6-methyl present; Comparator C (CAS 474957-13-6): C7H9N3O; MW 151.17; saturated ring; no methyl |
| Quantified Difference | vs. A: +18.06 Da, +4 H, saturated ring, +CH3; vs. B: +4.03 Da, +4 H, saturated ring; vs. C: +14.02 Da, +CH2 |
| Conditions | Structural comparison based on molecular formula, CAS registry data, and vendor analytical specifications |
Why This Matters
No single comparator compound can serve as a structural surrogate for all three features, making the target compound the only commercially available building block that simultaneously matches the saturation state, methyl substitution pattern, and aldehyde functionality required for SAR exploration of tetrahydropyrazolo[1,5-a]pyrimidine-based drug candidates.
- [1] Chen M.-W. et al. J. Org. Chem. 2024, 89(7), 4336-4348. Chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine as key core of zanubrutinib; asymmetric hydrogenation with up to 99% ee. View Source
